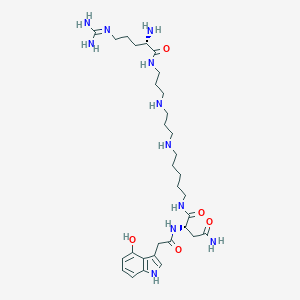
Argiotoxin 659
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Argiotoxin 659 is a potent toxin that is produced by the venom of the spider Argiope lobata. This toxin has been extensively studied for its potential applications in scientific research due to its ability to selectively block certain types of ion channels in neurons.
科学的研究の応用
Molecular Differences in AMPA Receptor Channels
Argiotoxin, from the spider Argiope lobata, targets AMPA receptor channels in various configurations. It acts as an open channel blocker and is sensitive to specific AMPA receptor subunits, indicating its potential as a tool for analyzing AMPA receptors in native membranes (Herlitze et al., 1993).
Actions on N-methyl-D-aspartate Receptor
Argiotoxin 636, a similar compound, has been studied for its effects on NMDA receptor currents in rat hippocampal neurons. It blocks these currents in a concentration-dependent manner, demonstrating both voltage-dependent and non-voltage-dependent components of the block. The toxin's binding indicates that it could act as a competitive antagonist at the NMDA recognition site, providing insights into NMDA receptor functioning (Donevan & Rogawski, 1996).
Effects on Neuronal Excitability
Research on argiotoxin-636's effects on membrane excitability and voltage-activated currents in cultured rat sensory neurons shows that both extracellular and intracellular applications of the toxin reduce neuronal excitability. It inhibits voltage-activated K+ and Na+ currents, suggesting a broad impact on neuronal function (Scott et al., 1998).
Blockade of Synaptic Transmission in Hippocampus
Argiotoxin 636 has been observed to block excitatory synaptic transmission in rat hippocampal CA1 pyramidal neurons. This indicates its potential as a selective antagonist of glutamate-mediated synaptic transmission, providing a tool for studying synaptic mechanisms in the hippocampus (Ashe et al., 1989).
Structural and Biological Activities
The structural elucidation of argiotoxins reveals their potential as tools for investigating neurotoxicity and neuropharmacology, particularly in relation to neuromuscular transmission in insects (Adams et al., 1987).
Binding in Closed AMPA Receptor Channels
A study combining electrophysiological and molecular modeling approaches showed that argiotoxin can bind in the closed state of Ca(2+)-permeable AMPA receptor channels. This finding provides insights into the structural aspects of AMPA receptor channels (Barygin et al., 2011).
Synthesis and Structure-Activity Relationship Studies
Research on synthesizing argiotoxin analogs has led to the development of compounds with increased potency and selectivity for ionotropic glutamate receptors. These studies aid in understanding the receptor's ion channel region and in developing potential therapeutic agents (Poulsen et al., 2013).
Antagonism of NMDA Receptor-Mediated Synaptic Transmission
Argiotoxin 659 has been shown to be more potent at antagonizing NMDA receptor-mediated EPSPs than AMPA receptor-mediated responses in rat hippocampal slices, emphasizing its selectivity as an NMDA receptor antagonist (Mueller et al., 1991).
特性
CAS番号 |
111944-83-3 |
|---|---|
製品名 |
Argiotoxin 659 |
分子式 |
C31H53N11O5 |
分子量 |
659.8 g/mol |
IUPAC名 |
(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]butanediamide |
InChI |
InChI=1S/C31H53N11O5/c32-22(8-5-16-40-31(34)35)29(46)38-17-7-14-37-13-6-12-36-11-2-1-3-15-39-30(47)24(19-26(33)44)42-27(45)18-21-20-41-23-9-4-10-25(43)28(21)23/h4,9-10,20,22,24,36-37,41,43H,1-3,5-8,11-19,32H2,(H2,33,44)(H,38,46)(H,39,47)(H,42,45)(H4,34,35,40)/t22-,24-/m0/s1 |
InChIキー |
ONYMEUPDKAAGRV-UPVQGACJSA-N |
異性体SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N |
同義語 |
argiopinin 3 argiopinin III argiopinine 3 argiotoxin 659 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



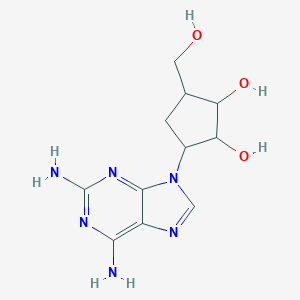
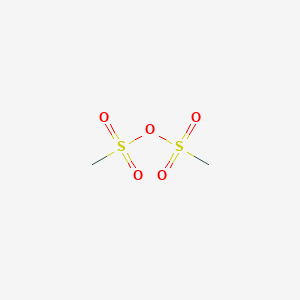

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
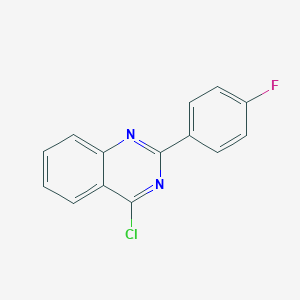
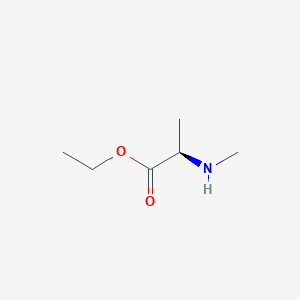
![5-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B54385.png)
![2-Amino-7-methyl-5,7-dihydro-6H-[1,3]thiazolo[5,4-f]indol-6-one](/img/structure/B54387.png)
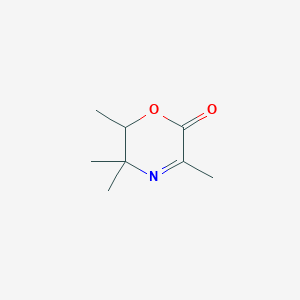
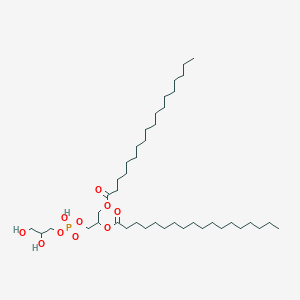
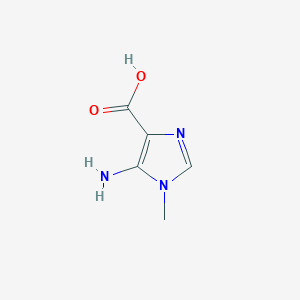
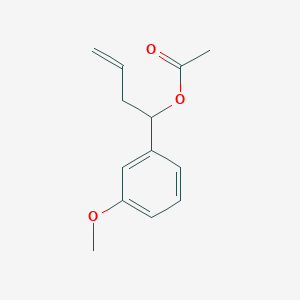
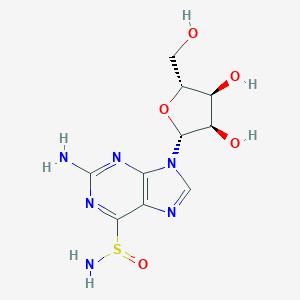
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)